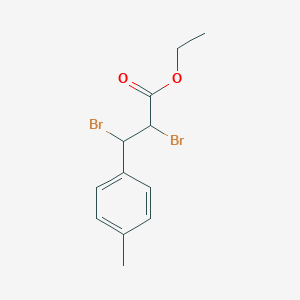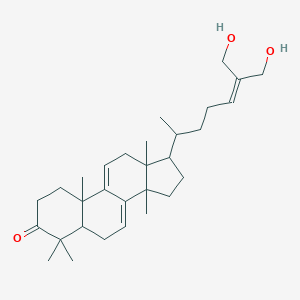
Ethyl 2,3-dibromo-3-p-tolylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dibromo-3-p-tolylpropanoate is an organic compound with the molecular formula C12H14Br2O2 It is a derivative of propanoic acid and contains two bromine atoms and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-3-p-tolylpropanoate can be synthesized through the bromination of ethyl 3-(4-methylphenyl)propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-dibromo-3-p-tolylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form ethyl 3-(4-methylphenyl)propanoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Substitution: Ethyl 2-hydroxy-3-(4-methylphenyl)propanoate or ethyl 2-amino-3-(4-methylphenyl)propanoate.
Reduction: Ethyl 3-(4-methylphenyl)propanoate.
Elimination: 3-(4-Methylphenyl)propene.
Applications De Recherche Scientifique
Ethyl 2,3-dibromo-3-p-tolylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the polymer industry as a catalyst for the polymerization of ethyl acrylate and other monomers.
Mécanisme D'action
The mechanism of action of ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Ethyl 2,3-dibromo-3-p-tolylpropanoate can be compared with other similar compounds such as:
Ethyl 2,3-dibromopropionate: Similar in structure but lacks the 4-methylphenyl group.
Ethyl 3-(4-methylphenyl)propanoate: Similar in structure but lacks the bromine atoms.
Ethyl 2-bromo-3-(4-methylphenyl)propanoate: Contains only one bromine atom.
Propriétés
IUPAC Name |
ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O2/c1-3-16-12(15)11(14)10(13)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXTWYIOULVJBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)C)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)





![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)





